Cas no 2787-09-9 (DL-Chloramphenicol)
DL-Chloramphenicol structure
Product Name:DL-Chloramphenicol
CAS-Nr.:2787-09-9
MF:C11H12Cl2N2O5
MW:323.12938117981
CID:266827
PubChem ID:92099
Update Time:2025-05-25
DL-Chloramphenicol Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-,rel-
- DL-chloramphenicol
- BP2000
- CHLORAMPHENICOL
- Chloramphenicol BP2000,CP2000
- Chloramphenicol USP25
- Chloromycetin
- CHLORONITRIN
- CP2000
- D-2-DICHLOROACETAMIDO-1-P-NITRO-PHENYL-1,3-PROPANEDIOL
- DL-trans-1-p-Nitrophenyl-2-dichloroacetylamino-1,3-propanediol
- rac. Chloramphenicol
- Synthomycin
- MFCD01733852
- SCHEMBL49057
- AS-13302
- (+)-Chloramphenicol
- L-threo-(1S,2S)-1-p-Nitrophenyl-2-dichloroacetamido-1,3-propanediol
- ACETAMIDE,2,2-DICHLORO-N-((1S,2S)-2-HYDROXY-1-(HYDROXYMETHYL)-2-(4-NI TROPHENYL)ETHYL)-
- LCL
- J-006623
- U0PWV2Z3IW
- Q27290527
- AKOS027250745
- 2,2-dichloro-N-((1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide
- Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-ni trophenyl)ethyl)-
- NS00126317
- Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-
- 134-90-7
- L-threo-Chloroamphenicol
- 2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
- CAS-56-75-7
- EN300-7411953
- Dextramycin
- Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (S-(R*,R*))-
- L-(+)-Threo-chloramphenicol
- L-Chloramphenicol
- CHEMBL1437336
- (S-(R*,R*))-2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide
- 137731-89-6
- threo-Chloramphenicol, l-
- Dextramycine
- UNII-U0PWV2Z3IW
- DTXSID40158453
- CHLORAMPHENICOL, L-THREO-
- CHLORAMPHENICOL LEVO
- HY-117682
- NCGC00016249-01
- [R-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]ethanamide
- L-threo-N-Dichloracetyl-1-p-nitrophenyl-2-amino-1,3-propanediol
- L-CHLOROAMPHENICOL
- Acetamide, 2,2-dichloro-N-(beta-hydroxy-alpha-(hydroxymethyl)-p-nitrophenethyl)-, L-threo-(+)-
- CS-0066854
- HMS3867F03
- starbld0016561
- rel-2,2-Dichloro-N-((1S,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide
- L-threo-Chloramphenicol
- (1S,2S)-2-(2,2-Dichloroacetamido)-1-(4-nitrophenyl)-1,3-propanediol
- Dextromycetin
- AKOS040745737
- EINECS 205-161-2
- 2787-09-9
- DTXCID1080944
- WIIZWVCIJKGZOK-IUCAKERBSA-N
- [S-(R*,R*)]-2,2-dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide
- DL-Chloramphenicol
-
- Inchi: 1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
- InChI-Schlüssel: WIIZWVCIJKGZOK-IUCAKERBSA-N
- Lächelt: ClC(C(N[C@@H](CO)[C@H](C1C=CC(=CC=1)[N+](=O)[O-])O)=O)Cl
Berechnete Eigenschaften
- Genaue Masse: 126.02900
- Monoisotopenmasse: 322.0123269g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 5
- Komplexität: 342
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topologische Polaroberfläche: 115Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 148-150 °C(lit.)
- PSA: 60.36000
- LogP: -1.49120
DL-Chloramphenicol Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | C584520-10mg |
DL-Chloramphenicol |
2787-09-9 | 10mg |
$207.00 | 2023-05-18 | ||
| TRC | C584520-25mg |
DL-Chloramphenicol |
2787-09-9 | 25mg |
$483.00 | 2023-05-18 | ||
| TRC | C584520-100mg |
DL-Chloramphenicol |
2787-09-9 | 100mg |
$1849.00 | 2023-05-18 | ||
| Biosynth | CAA78709-5 mg |
DL-chloramphenicol |
2787-09-9 | 5mg |
$225.00 | 2023-01-05 | ||
| Biosynth | CAA78709-10 mg |
DL-chloramphenicol |
2787-09-9 | 10mg |
$360.00 | 2023-01-05 | ||
| Biosynth | CAA78709-25 mg |
DL-chloramphenicol |
2787-09-9 | 25mg |
$675.00 | 2023-01-05 | ||
| Biosynth | CAA78709-50 mg |
DL-chloramphenicol |
2787-09-9 | 50mg |
$1,080.00 | 2023-01-05 | ||
| Biosynth | CAA78709-100 mg |
DL-chloramphenicol |
2787-09-9 | 100MG |
$1,728.00 | 2023-01-05 | ||
| TRC | C584520-250mg |
DL-Chloramphenicol |
2787-09-9 | 250mg |
$ 4500.00 | 2023-09-08 |
DL-Chloramphenicol Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:2787-09-9)chloramphenicol
Bestellnummer:LE5617
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:47
Preis ($):discuss personally
Email:18501500038@163.com
DL-Chloramphenicol Verwandte Literatur
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
2787-09-9 (DL-Chloramphenicol) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2787-09-9)chloramphenicol
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung